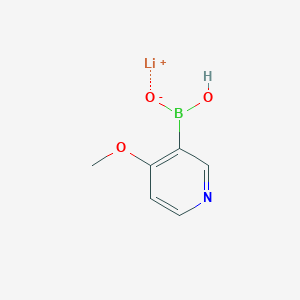

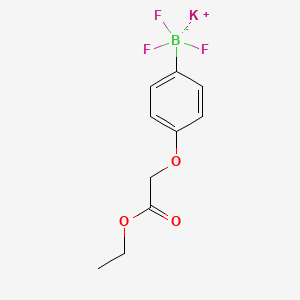

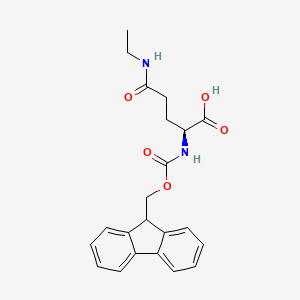

![molecular formula C10H8ClF4NO B1463730 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide CAS No. 1311314-95-0](/img/structure/B1463730.png)

2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide

Descripción general

Descripción

“2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . It is a substituted benzoic acid derivative .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been extensively studied . The key step in the preparation of saflufenacil, an analog of the compound, involved the reaction between a substituted aniline and an oxazinone .Molecular Structure Analysis

The molecular structure of “2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide” can be represented by the SMILES stringCC(=O)Nc1ccc(cc1Cl)C(F)(F)F . The empirical formula is C9H7ClF3NO and the molecular weight is 237.61 . Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Antibacterial Activity Against Klebsiella Pneumoniae

The compound has shown potential as an antibacterial agent against Klebsiella pneumoniae, a pathogen that causes a wide range of community and nosocomial infections . The presence of the chloro atom in the molecule is responsible for improving this activity, possibly by stabilizing the molecule in the target enzyme at the site .

Potential Action on Penicillin-Binding Protein

The substance possibly acts on penicillin-binding protein, promoting cell lysis . This could be a significant breakthrough in the development of new antibacterial drugs, especially considering the increasing prevalence of antibiotic-resistant bacteria.

In Vitro Toxicity Analysis

Preliminary in vitro toxicity analysis of the compound has shown favorable results . This suggests that the compound could be safe for future in vivo toxicological tests, which are necessary for the development of new drugs .

Pharmacokinetic Profile

The compound has shown an excellent pharmacokinetic profile, indicating good parameters for oral use . This is an important factor in drug development, as it affects the dosage, administration route, and potential side effects of the drug.

Combination with Other Antibacterial Drugs

Research has shown that the compound can optimize the effects of other antibacterial drugs when used in combination . For example, it showed additivity when combined with ciprofloxacin and cefepime, indifference when associated with ceftazidime, and a synergistic effect when combined with meropenem and imipenem .

Potential for Future Clinical Use

Given its antibacterial activity, favorable toxicity profile, excellent pharmacokinetic properties, and potential to enhance the effects of other antibacterial drugs, this compound shows promise for future clinical use . Further studies are needed to analyze this viability .

Safety and Hazards

Mecanismo De Acción

Target of Action

Similar compounds with trifluoromethyl groups are known to be used in the agrochemical and pharmaceutical industries .

Mode of Action

It’s known that benzylic halides typically react via an sn1 or sn2 pathway . The specific pathway depends on the degree of substitution at the benzylic position .

Biochemical Pathways

Compounds with similar structures are known to affect various biochemical pathways, particularly in the context of agrochemical and pharmaceutical applications .

Result of Action

Similar compounds are known to have various effects, particularly in the context of agrochemical and pharmaceutical applications .

Action Environment

The action, efficacy, and stability of 2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide can be influenced by various environmental factors. These factors can include temperature, pH, and the presence of other compounds or substances .

Propiedades

IUPAC Name |

2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF4NO/c11-4-9(17)16-5-6-1-2-7(12)3-8(6)10(13,14)15/h1-3H,4-5H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGWDZDMRIGQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)CNC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF4NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162448 | |

| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-{[4-fluoro-2-(trifluoromethyl)phenyl]methyl}acetamide | |

CAS RN |

1311314-95-0 | |

| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1311314-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, 2-chloro-N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

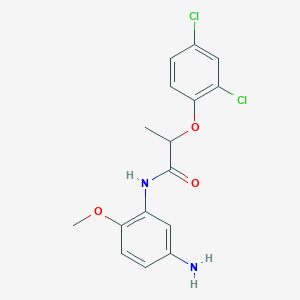

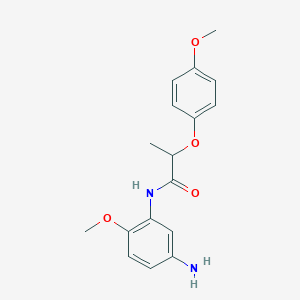

![5-Fluoro-2-[2-(1-piperidinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1463652.png)

![N-[3-(2-Amino-4-methylphenoxy)phenyl]acetamide hydrochloride](/img/structure/B1463654.png)